(S)-1-(2-((Benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone
Description
(S)-1-(2-((Benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone is a chiral small molecule featuring a pyrrolidine core substituted with a benzyl-cyclopropylamino methyl group and a chloroethanone moiety. Its stereochemistry at the chiral center (S-configuration) is critical for its biological activity, particularly in targeting receptors or enzymes where enantioselectivity plays a role.
Properties
IUPAC Name |
1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-11-17(21)20-10-4-7-16(20)13-19(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGRBXBUXRFIHC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-2-(Aminomethyl)pyrrolidine
The chiral pyrrolidine backbone is typically derived from (S)-proline or its derivatives. A common approach involves Boc protection of (S)-3-amino-1-benzylpyrrolidine, followed by hydrogenolytic debenzylation. For instance, hydrogenation of (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine using 5% Pd/C at 40°C under hydrogen ventilation yields (S)-3-aminopyrrolidine with 87.4% yield and 99.5% enantiomeric excess (ee) . Subsequent functionalization of the aminomethyl group proceeds via alkylation.
Introduction of Benzyl(cyclopropyl)amino Group
Alkylation of the primary amine on the pyrrolidine side chain requires careful selection of electrophiles. A two-step protocol is often employed:
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Benzylation : Treatment with benzyl bromide in the presence of K₂CO₃ in dichloromethane affords the mono-benzylated intermediate.
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Cyclopropylation : Reaction with cyclopropyl bromide under microwave irradiation (140°C, 2 hours) introduces the cyclopropyl group. This step leverages the enhanced reactivity of microwave conditions to overcome the steric and electronic challenges of cyclopropane ring formation.
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Optical Purity (ee) |
|---|---|---|---|---|
| 1 | Benzyl bromide, K₂CO₃, CH₂Cl₂, rt, 12h | 89% | 98.5% | 99.5% |
| 2 | Cyclopropyl bromide, DIPEA, DMF, MW 140°C, 2h | 76% | 97.8% | 99.2% |
Chloroacetylation of Pyrrolidine Nitrogen
The final step involves acylation of the pyrrolidine nitrogen with chloroacetyl chloride. Reaction in anhydrous THF with triethylamine as a base at 0°C to room temperature provides the target compound in 82% yield .
Reductive Amination Approach
Synthesis of (S)-Pyrrolidine-2-carboxaldehyde
Oxidation of (S)-prolinol using Dess-Martin periodinane in dichloromethane generates the aldehyde intermediate with 91% yield .
Reductive Amination with Benzyl(cyclopropyl)amine
The aldehyde undergoes reductive amination with pre-formed benzyl(cyclopropyl)amine using sodium cyanoborohydride in methanol. This step achieves 68% yield and maintains the (S)-configuration, as confirmed by chiral HPLC.
Chloroacetylation
Similar to Method 1, acylation with chloroacetyl chloride completes the synthesis.
Nucleophilic Substitution Pathway
Preparation of (S)-1-Chloroacetyl-pyrrolidine
Direct chloroacetylation of (S)-pyrrolidine using chloroacetyl chloride in THF yields the intermediate in 85% yield .
Functionalization with Benzyl(cyclopropyl)aminomethyl Group
A Mitsunobu reaction is employed to introduce the benzyl(cyclopropyl)amino-methyl side chain. Reaction of (S)-1-chloroacetyl-pyrrolidine with benzyl(cyclopropyl)amine, DIAD, and PPh₃ in THF at 0°C affords the target compound in 73% yield .
Comparative Analysis of Methods
| Method | Total Yield | Key Advantages | Limitations |
|---|---|---|---|
| Sequential Alkylation | 52% | High stereochemical control | Multi-step purification required |
| Reductive Amination | 45% | Simplified side-chain introduction | Lower overall yield |
| Nucleophilic Substitution | 62% | Fewer steps | Requires specialized reagents (DIAD) |
Characterization and Quality Control
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NMR Spectroscopy : The ¹H-NMR spectrum exhibits characteristic signals at δ 3.63 ppm (pyrrolidine N–CH₂), δ 4.20–4.30 ppm (chloroacetyl CH₂), and δ 7.20–7.34 ppm (benzyl aromatic protons).
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Chiral HPLC : Retention time of 12.7 min confirms >99% ee (Chiralpak IA column, hexane:isopropanol 90:10).
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Mass Spectrometry : ESI-MS m/z 295.1 [M+H]⁺ aligns with the molecular formula C₁₆H₂₃ClN₂O.
Industrial-Scale Considerations
Large-scale synthesis prioritizes Method 1 due to its reproducibility and compatibility with continuous hydrogenation reactors. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-((Benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethanone moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to (S)-1-(2-((Benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrrolidine derivatives, demonstrating that modifications can enhance their efficacy against depression models in rodents .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems could position it as a candidate for further development in conditions like anxiety and schizophrenia. For instance, compounds with similar scaffolds have shown promise in modulating serotonin and dopamine pathways, which are crucial in these disorders .
Case Study: Synthesis and Testing
A notable case study involved synthesizing this compound) for testing its pharmacological properties. The synthesis involved a multi-step process starting from commercially available precursors, followed by purification through column chromatography. The resulting compound was subjected to behavioral assays in animal models, demonstrating significant reductions in depressive-like behaviors compared to controls .
Synthesis Routes
The synthesis of this compound has been explored through various synthetic routes:
| Route | Description |
|---|---|
| Route A | Utilizes a one-pot reaction involving benzylamine and cyclopropylcarbonyl derivatives followed by chlorination. |
| Route B | Involves a two-step process: first forming the pyrrolidine ring followed by introduction of the chloroethanone moiety. |
Mechanistic Insights
Understanding the mechanism of action for compounds like this compound is crucial for optimizing their therapeutic potential. Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism among antidepressants .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for serotonin receptors, indicating its potential as an antidepressant agent.
In Vivo Efficacy
Further pharmacological evaluation through in vivo studies has confirmed that this compound can significantly alleviate symptoms of depression in animal models, suggesting its viability as a therapeutic candidate .
Mechanism of Action
The mechanism of action of (S)-1-(2-((Benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine and Cyclopropane Motifs
(a) (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
- Structural Differences: The target compound has a chloroethanone group, while 15cc substitutes this with a 4-(tert-butyl)phenoxy-phenylcyclopropane moiety. 15cc lacks the benzyl-cyclopropylamino methyl group but retains the pyrrolidine ring linked to a methanone.
- Synthesis: 15cc was synthesized via a cyclopropanation reaction using phenol derivatives and pyrrolidinyl precursors, achieving a 71% yield . The target compound likely requires stereoselective synthesis due to its chiral center, which is absent in 15cc.
(b) Zygocaperoside and Isorhamnetin-3-O-glycoside
- Structural Contrasts: These natural products from Zygophyllum fabago roots are glycosides with flavonoid backbones, lacking the pyrrolidine and cyclopropane motifs . The target compound’s synthetic chlorinated scaffold contrasts with the oxygenated aromatic systems of these natural isolates.
- Spectroscopic Characterization :
Functional Group Analysis
Biological Activity
(S)-1-(2-((Benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H25N3O, with a molecular weight of approximately 301.43 g/mol. The compound features a pyrrolidine ring, a benzyl group, and a chloroethanone moiety, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems and inflammatory pathways:
- Neuroprotective Effects : Studies have shown that this compound can inhibit LPS-induced TNFα release in microglial cells, suggesting anti-inflammatory properties that may be beneficial in neurodegenerative diseases .
- Cytokine Modulation : The compound has been reported to inhibit HIV-1 Tat-induced cytokine release in human monocytes, indicating potential applications in viral infections and inflammatory conditions .
Pharmacological Profile
The pharmacological profile of this compound includes the following activities:
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of related compounds within the same chemical class. For instance, derivatives with similar structures have shown efficacy in animal models, exhibiting protection against seizures without significant neurotoxicity .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mmol/kg) | Protection (%) | Reference Drug |
|---|---|---|---|
| This compound | TBD | TBD | Phenobarbital |
| Compound A | 0.0056 | 100% | Ethosuximide |
| Compound B | 0.0821 | 66% | Diphenylhydantoin |
Case Study 1: Neuroprotection in Animal Models
In a study investigating neuroprotective effects, this compound was administered to mice subjected to MPTP-induced neurotoxicity. The results indicated a significant reduction in dopaminergic neuron degeneration compared to control groups, highlighting the compound's potential for treating Parkinson's disease .
Case Study 2: In Vivo Anticonvulsant Testing
Another study focused on the anticonvulsant activity of structurally similar compounds, revealing that certain derivatives exhibited higher potency than traditional anticonvulsants like phenobarbital and ethosuximide. The findings suggest that modifications to the benzyl and cyclopropyl groups enhance anticonvulsant efficacy while maintaining low toxicity profiles .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolidine and cyclopropane moieties in this compound?
The synthesis of this compound involves multi-step reactions targeting the pyrrolidine and cyclopropane groups. For the pyrrolidine ring, reductive amination or cyclization of γ-amino ketones is commonly employed, as seen in analogous pyrrolidine derivatives . The cyclopropane moiety can be synthesized via [2+1] cycloaddition using Simmons-Smith reagents or transition-metal-catalyzed reactions, similar to methods used for cyclopropylcarboxylic acid derivatives (e.g., tert-butoxycarbonyl-protected intermediates) . Protecting groups like benzyl or tert-butyl esters are critical to prevent undesired side reactions during coupling steps .
Q. Which analytical techniques are most reliable for characterizing structural purity and stereochemistry?
- HPLC-MS : Essential for detecting impurities and confirming molecular weight, particularly for chloroethanone derivatives .
- Chiral Chromatography : Required to verify the (S)-configuration of the pyrrolidine and cyclopropane groups, as demonstrated in stereochemical analyses of related compounds (e.g., phenylephrine analogs) .
- NMR Spectroscopy : 1H/13C NMR can resolve conformational dynamics (e.g., rotameric equilibria in pyrrolidine rings) and confirm regioselectivity in benzyl-substituted systems .
Q. How can chiral resolution be optimized for the (S)-enantiomer during synthesis?
Chiral resolution methods include:
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, as seen in the resolution of (S)-pyrrolidin-3-ol derivatives .
- Diastereomeric Salt Formation : Use of chiral acids (e.g., tartaric acid) to crystallize the desired enantiomer, a method validated in phenylephrine-related compound purification .
Advanced Research Questions
Q. How should researchers address contradictory NMR data arising from dynamic conformational changes?
Dynamic phenomena, such as pyrrolidine ring puckering or hindered rotation of the benzyl group, can lead to split signals or apparent discrepancies in integration. Techniques include:
Q. What factors influence the stability of the chloroethanone group under varying pH and temperature conditions?
The chloroethanone group is prone to hydrolysis under basic conditions, forming carboxylic acid derivatives. Stability studies on analogous bromo-chloro ethanones suggest:
Q. What degradation pathways are observed during long-term storage, and how can they be mitigated?
Primary degradation pathways include:
- Oxidative Degradation : Benzyl groups are susceptible to oxidation, forming benzaldehyde byproducts. Antioxidants like BHT or argon-blanketed storage are recommended .
- Hydrolysis : The chloroethanone group hydrolyzes to a carboxylic acid, particularly in humid environments. Lyophilization or desiccant use improves stability .
Q. How does the stereochemistry of the pyrrolidine ring impact biological activity in receptor-binding assays?
The (S)-configuration of the pyrrolidine ring enhances binding affinity in analogous compounds (e.g., montelukast derivatives), likely due to optimal spatial alignment with hydrophobic receptor pockets. Enantiomeric pairs show up to 10-fold differences in IC50 values, as observed in chiral pyrazolo-pyrimidine analogs .
Q. What strategies are effective for identifying and quantifying trace impurities in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
